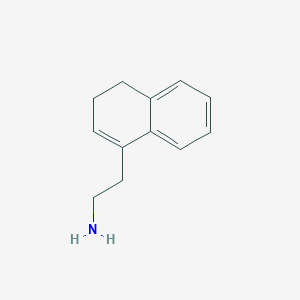

4-(2-Aminoethyl)-1,2-dihydronaphthalene

Description

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-(3,4-dihydronaphthalen-1-yl)ethanamine |

InChI |

InChI=1S/C12H15N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7H,3,5,8-9,13H2 |

InChI Key |

QALUDCXPVGJOBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Dihydro-4-phenylnaphthalene (CAS: 7469-40-1)

Structure : A naphthalene ring with two hydrogenated carbons and a phenyl group at the 4-position.

Molecular Formula : C16H14, Molecular Weight : 206.28 g/mol .

Key Differences :

- Lacks the aminoethyl group, instead substituted with a phenyl ring.

- The phenyl group enhances hydrophobicity compared to the polar aminoethyl substituent.

- Applications: Likely used in materials science or organic synthesis due to its aromaticity and stability.

4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-dihydronaphthalene

Structure : Features a methoxyphenyl group (electron-donating) and a trifluoromethyl group (electron-withdrawing) on the dihydronaphthalene core.

Molecular Formula : C18H15F3O, Molecular Weight : 304.31 g/mol (estimated).

Key Differences :

(S)-2-Amino-1,2,3,4-tetrahydro-7-methoxynaphthalene

Structure: A fully hydrogenated tetrahydro-naphthalene ring with amino and methoxy groups at positions 2 and 7, respectively. Molecular Formula: C11H15NO, Molecular Weight: 177.24 g/mol . Key Differences:

- Higher saturation (tetrahydro vs. dihydro) increases conformational flexibility.

- The methoxy group at position 7 may influence stereoselective interactions, relevant in pharmaceutical contexts.

- Biological Relevance: Amino groups in such scaffolds are common in neurotransmitters (e.g., dopamine analogs), though this compound’s activity is undocumented in the evidence.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Dihydronaphthalene derivatives, including 4-substituted variants, are synthesized via photocatalysis or flash chromatography, indicating scalable routes for the target compound .

- Safety Considerations: Aminoethyl-containing compounds (e.g., 4-Dodecyldiethylenetriamine in ) may exhibit corrosivity or toxicity, necessitating careful handling .

- Biological Potential: While dopamine hydrochloride (a benzenediol derivative) is well-studied for neurotransmitter activity , the aminoethyl-dihydronaphthalene hybrid could explore novel bioactivity due to its unique scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-aminoethyl)-1,2-dihydronaphthalene derivatives?

- Methodological Answer :

- Heck Reaction : Palladium-catalyzed coupling of aryl halides with 1,2-dihydronaphthalene derivatives can yield substituted analogs. For example, intermolecular Heck reactions with aryl bromides have been explored, though regioselectivity (3- vs. 4-arylation) requires optimization using steric/electronic directing groups .

- Functionalization of 1,2-Dihydronaphthalene : Substituents can be introduced via electrophilic addition or nucleophilic substitution. NMR studies (e.g., ABC spectral analysis) are critical for confirming substituent positions and equilibrium conformers .

- Aminoethyl Group Introduction : Techniques from dopamine synthesis (e.g., hydroxylation of phenethylamine precursors or reductive amination of ketones) may be adapted, with purification via column chromatography and characterization by melting point analysis (e.g., dopamine hydrochloride melts at 241–243°C) .

Q. How can spectroscopic techniques characterize the structure of 4-(2-aminoethyl)-1,2-dihydronaphthalene?

- Methodological Answer :

- NMR : Benzylic and allylic protons in 1,2-dihydronaphthalene derivatives produce distinct ABC splitting patterns. For aminoethyl substituents, H-NMR can resolve ethylenic protons and amine proton environments .

- FTIR : Aliphatic C-H stretches (~2800–3000 cm) and aromatic C=C vibrations (~1600 cm) differentiate dihydronaphthalene from dehydrogenated naphthalene products. Peaks at 700–800 cm confirm 1,2-dihydronaphthalene isomers .

- GC-MS : Used to monitor thermal decomposition (e.g., dehydrogenation to naphthalene at >230°C) but may conflict with FTIR data due to extraction artifacts .

Advanced Research Questions

Q. What factors influence the thermal stability of 4-(2-aminoethyl)-1,2-dihydronaphthalene under varying conditions?

- Methodological Answer :

- Temperature and Atmosphere : At 230°C under hydrogen blankets, 1,2-dihydronaphthalene dehydrogenates to naphthalene (~20% conversion in 3 hours). Higher temperatures (350°C) accelerate decomposition, yielding >95% naphthalene. FTIR aliphatic peak reduction and GC retention time shifts are key indicators .

- Reactivity of Aminoethyl Group : The amine moiety may undergo oxidation or participate in intramolecular cyclization under heat, requiring inert atmospheres (N/Ar) and stabilizers like antioxidants during storage .

Q. How should researchers resolve contradictions between GC and FTIR data in decomposition studies?

- Methodological Answer :

- Cross-Validation : When GC fails to detect aliphatic intermediates (e.g., due to column limitations), FTIR’s direct measurement of C-H stretches provides complementary evidence. For example, FTIR confirmed residual aliphatic content in 1,2-dihydronaphthalene heated to 350°C, despite GC reporting >95% naphthalene .

- Alternative Techniques : Use H-NMR or HPLC-MS to quantify unreacted starting material and byproducts. Dopamine analogs, for instance, are often analyzed via reverse-phase HPLC with electrochemical detection .

Q. What mechanistic insights govern the regioselectivity of palladium-catalyzed reactions with 1,2-dihydronaphthalene?

- Methodological Answer :

- Heck Reaction Pathways : Poor regioselectivity (3- vs. 4-arylation) arises from competing β-hydride elimination pathways. Steric effects dominate: bulky ligands favor 4-arylation, while electron-deficient aryl bromides enhance 3-selectivity. Computational modeling (DFT) is recommended to map transition states .

- Role of Substituents : Aminoethyl groups may act as directing groups via coordination to Pd, but steric hindrance can limit accessibility. Deuterium-labeling studies can track hydrogen migration during elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.